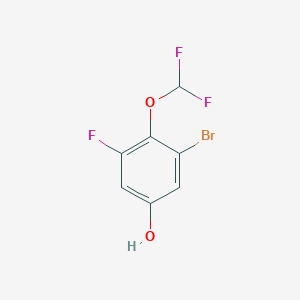

3-Bromo-4-difluoromethoxy-5-fluorophenol

Description

Properties

IUPAC Name |

3-bromo-4-(difluoromethoxy)-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGJAVWXTHPFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-difluoromethoxy-4-fluorophenol: A Key Building Block for Advanced Drug Discovery

An important note on nomenclature: This guide focuses on the molecular structure and properties of 3-Bromo-5-difluoromethoxy-4-fluorophenol (CAS No. 1805503-04-1) . While the initial inquiry specified a different isomeric arrangement, publicly available scientific data predominantly pertains to this specific structure. It is therefore presented here as the compound of primary interest for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

The incorporation of fluorine and fluorinated moieties into bioactive molecules is a cornerstone of modern drug design. These substitutions can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Bromo-5-difluoromethoxy-4-fluorophenol is a prime example of a highly functionalized phenol derivative that serves as a versatile building block in the synthesis of novel therapeutic agents. Its unique arrangement of a bromine atom, a fluorine atom, and a difluoromethoxy group on a phenolic scaffold offers multiple reaction sites for chemical modification, making it a valuable tool for medicinal chemists.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 3-Bromo-5-difluoromethoxy-4-fluorophenol, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Bromo-5-difluoromethoxy-4-fluorophenol is characterized by a benzene ring substituted with a hydroxyl group (phenol), a bromine atom at position 3, a fluorine atom at position 4, and a difluoromethoxy group at position 5.

Caption: 2D representation of the molecular structure of 3-Bromo-5-difluoromethoxy-4-fluorophenol.

The combination of these substituents imparts a unique set of physicochemical properties that are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1805503-04-1 | [1] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1] |

| Molecular Weight | 257.01 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 36-40 °C | [1] |

Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Step-by-Step Plausible Protocol

Step 1: Synthesis of 3-Bromo-5-fluorophenol

This step involves the selective bromination of 3-fluoro-5-hydroxyphenol. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, as it allows for controlled monobromination of the activated phenolic ring.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-5-hydroxyphenol (1.0 eq) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-Bromo-5-fluorophenol.

Step 2: Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol

The introduction of the difluoromethoxy group can be achieved by reacting the phenoxide of 3-Bromo-5-fluorophenol with a difluorocarbene source, such as chlorodifluoromethane (CHF₂Cl).

-

Reaction Setup: To a solution of 3-Bromo-5-fluorophenol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Difluoromethylation: Heat the mixture to 70-80 °C and bubble chlorodifluoromethane gas through the solution for several hours. The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product can be purified by flash column chromatography.

Spectroscopic Characterization

Due to the limited availability of experimental spectra in the public domain, the following characterization data is based on predictive models and analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3-Bromo-5-difluoromethoxy-4-fluorophenol is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the proton of the difluoromethoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~7.1 - 7.3 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-4 Hz, ⁵J(H-H) ≈ 2-3 Hz |

| H-6 | ~6.9 - 7.1 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁵J(H-H) ≈ 2-3 Hz |

| -OH | 5.0 - 6.0 (variable) | Broad singlet (s) | N/A |

| -OCHF₂ | ~6.5 - 7.0 | Triplet (t) | ²J(H-F) ≈ 72-76 Hz |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be influenced by the various electron-withdrawing substituents on the aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| C-1 (C-OH) | ~150-155 | Singlet |

| C-2 | ~105-110 | Doublet (due to C-F coupling) |

| C-3 (C-Br) | ~110-115 | Singlet |

| C-4 (C-F) | ~155-160 | Doublet (large ¹J(C-F)) |

| C-5 (C-O) | ~140-145 | Doublet (due to C-F coupling) |

| C-6 | ~100-105 | Doublet (due to C-F coupling) |

| -OC F₂H | ~115-120 | Triplet (large ¹J(C-F)) |

A general protocol for acquiring experimental ¹³C NMR data would involve dissolving 10-20 mg of the compound in a deuterated solvent like CDCl₃ and running a standard single-pulse experiment with proton decoupling on a high-resolution NMR spectrometer.

Potential Applications in Drug Discovery

The true value of 3-Bromo-5-difluoromethoxy-4-fluorophenol lies in its potential as a versatile scaffold for the synthesis of novel drug candidates. The three distinct functional groups—hydroxyl, bromo, and fluoro—offer orthogonal reactivity, allowing for a variety of chemical transformations.

-

The Hydroxyl Group: Can undergo O-alkylation or O-arylation to introduce diverse side chains.

-

The Bromo Group: Serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

The Fluoro and Difluoromethoxy Groups: These moieties are often incorporated to enhance metabolic stability and modulate the electronic properties of the molecule, which can lead to improved pharmacokinetic profiles and target engagement.

Derivatives of structurally similar brominated and fluorinated phenols have shown significant biological activity. For instance, certain derivatives of 3-bromo-5-fluorophenol have demonstrated anticancer properties, with an IC₅₀ value of approximately 4.07 µM against the human promyelocytic leukemia cell line.[1] While direct biological data for 3-Bromo-5-difluoromethoxy-4-fluorophenol is limited, its structural motifs suggest potential for exploration in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion

3-Bromo-5-difluoromethoxy-4-fluorophenol is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of reactive functional groups and fluorine-containing moieties makes it an attractive starting material for the synthesis of complex and novel bioactive compounds. This technical guide provides a foundational understanding of its structure, properties, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry. Further experimental validation of its synthesis and biological activity is warranted to fully unlock the potential of this versatile molecule.

References

Sources

Technical Guide: De Novo Synthesis of 3-Bromo-4-difluoromethoxy-5-fluorophenol

Topic: Synthesis Precursors and Protocols for 3-Bromo-4-difluoromethoxy-5-fluorophenol Content Type: Technical Whitepaper / Synthesis Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary & Strategic Analysis

The target molecule, 3-Bromo-4-difluoromethoxy-5-fluorophenol (CAS 1807027-08-2), represents a highly specialized scaffold often utilized in the development of Hypoxia-Inducible Factor (HIF-2

This guide rejects the low-yield "direct halogenation of phenols" approach in favor of a Linear Aldehyde-Redox Strategy . This pathway ensures absolute regiocontrol, preventing the formation of inseparable isomers common in nucleophilic aromatic substitution (

Structural Challenges & Solutions

| Challenge | Synthetic Solution |

| Regioselectivity (Br/F positioning) | Utilize the directing effects of a benzaldehyde core. The aldehyde (meta-director) and hydroxyl (ortho/para-director) cooperatively direct bromination to the 5-position. |

| Difluoromethoxy Introduction | Install the |

| Moisture Sensitivity | The difluoromethylation step involves carbene intermediates requiring strict anhydrous conditions or phase-transfer catalysis. |

Retrosynthetic Logic

The most robust disconnection relies on the Baeyer-Villiger Oxidation of a fully functionalized benzaldehyde precursor. This transforms the aldehyde handle into the required phenol (via a formate ester) after the difficult difluoromethylation step is complete.

The Pathway:

-

Target: 3-Bromo-4-difluoromethoxy-5-fluorophenol[1]

-

Precursor 1: 3-Bromo-4-(difluoromethoxy)-5-fluorobenzaldehyde (The "Locked" Intermediate)

-

Precursor 2: 3-Bromo-4-hydroxy-5-fluorobenzaldehyde

-

Starting Material: 3-Fluoro-4-hydroxybenzaldehyde (Commercially available commodity chemical)

Detailed Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 3-Bromo-4-hydroxy-5-fluorobenzaldehyde. Rationale: The starting material, 3-fluoro-4-hydroxybenzaldehyde, has a vacant position at C5. The hydroxyl group at C4 strongly activates C3 and C5. Since C3 is occupied by Fluorine, C5 is the sole site for electrophilic attack, reinforced by the meta-directing aldehyde at C1.

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN), catalytic Ammonium Acetate (

). -

Protocol:

-

Charge a reactor with 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) and ACN (10 vol).

-

Add

(0.1 eq) as a catalyst to buffer the HBr byproduct. -

Cool the mixture to 0–5 °C.

-

Portion-wise add NBS (1.05 eq) over 30 minutes. Critical: Exothermic reaction; maintain T < 10 °C to prevent over-bromination.

-

Warm to 25 °C and stir for 2 hours. Monitor via TLC/HPLC for consumption of starting material.

-

Workup: Quench with aqueous sodium thiosulfate (to remove residual bromine). Extract with Ethyl Acetate.[2][3]

-

Validation:

NMR should show the disappearance of the C5 proton and retention of the aldehyde singlet.

-

Phase 2: Difluoromethylation (The Critical Step)

Objective: Synthesize 3-Bromo-4-(difluoromethoxy)-5-fluorobenzaldehyde.

Rationale: Direct gas-phase alkylation with chlorodifluoromethane (Freon-22) is difficult to scale safely. We utilize Sodium 2-chloro-2,2-difluoroacetate (Chen's Reagent) , which generates difluorocarbene (

-

Reagents: Sodium 2-chloro-2,2-difluoroacetate,

, DMF, -

Protocol:

-

Dissolve the Phase 1 product (1.0 eq) in DMF (anhydrous, 8 vol).

-

Add

(1.5 eq) and stir at room temperature for 30 mins to form the phenoxide. -

Add Sodium 2-chloro-2,2-difluoroacetate (2.5 eq).

-

Heat the system to 90–100 °C. Note: Decarboxylation releases

; ensure proper venting. -

The generated

inserts into the phenoxide oxygen. -

Workup: Pour into ice water. The product usually precipitates as a solid. If oil forms, extract with MTBE.

-

Self-Validating QC: The appearance of a triplet in

NMR at

-

Phase 3: Baeyer-Villiger Oxidation & Hydrolysis

Objective: Convert the aldehyde to the final phenol. Rationale: mCPBA inserts oxygen between the aryl ring and the carbonyl carbon (migratory aptitude: Aryl > H). The resulting formate ester is easily hydrolyzed.

-

Reagents: m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM), followed by NaOH/MeOH.

-

Protocol:

-

Dissolve Phase 2 intermediate (1.0 eq) in DCM (15 vol).

-

Add mCPBA (70%, 1.5 eq) in portions at 0 °C.

-

Stir at reflux (40 °C) for 12 hours.

-

Quench: Wash with aqueous

(destroy peroxides) and -

Hydrolysis (One-pot): Evaporate DCM, redissolve residue in Methanol. Add 2M NaOH (2.0 eq) and stir for 1 hour.

-

Isolation: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[2][3]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Visualizing the Synthetic Workflow

The following diagram illustrates the "Aldehyde-Redox" pathway, highlighting the critical intermediate states.

Caption: Step-wise conversion of commodity benzaldehyde to the target phenol via the Aldehyde-Redox strategy.

Analytical Data Summary (Expected)

To validate the synthesis, compare experimental data against these reference values derived from analogous scaffolds.

| Analytical Method | Diagnostic Signal | Structural Confirmation |

| Confirms | ||

| Confirms Phenolic | ||

| Confirms | ||

| Confirms Aromatic Fluorine at C5. | ||

| MS (ESI-) | Confirms Bromine isotope pattern ( |

Safety & Handling

-

Difluorocarbene Hazards: The generation of

from chlorodifluoroacetate releases carbon monoxide (CO) and carbon dioxide. Perform Phase 2 in a high-efficiency fume hood. -

Peroxide Risks: mCPBA is a shock-sensitive oxidizer. Never concentrate reaction mixtures containing mCPBA to dryness. Always test for peroxides before heating or concentration.

-

HF Generation: Combustion or acidic hydrolysis of the difluoromethoxy group can release Hydrogen Fluoride (HF). Calcium gluconate gel should be available in the lab.

References

-

Smolecule. (n.d.). Buy 3-Bromo-5-difluoromethoxy-4-fluorophenol. Retrieved from

-

BenchChem. (2025).[2][4][5] An In-depth Technical Guide to 3-Bromo-5-difluoromethoxy-4-fluorophenol. Retrieved from

-

Guidechem. (n.d.). 3-Bromo-4-fluorophenol Synthesis and Applications. Retrieved from

-

ChemicalBook. (n.d.). 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis. Retrieved from

-

National Institutes of Health (NIH). (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Retrieved from

-

Organic Chemistry Portal. (2003). Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3. Retrieved from

Sources

The Strategic Application of 3-Bromo-4-difluoromethoxy-5-fluorophenol in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Executive Summary

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of innovative molecular scaffolds. This technical guide delves into the untapped potential of 3-Bromo-4-difluoromethoxy-5-fluorophenol, a unique trifunctionalized aromatic building block, in the landscape of contemporary drug discovery. By dissecting the strategic interplay of its constituent functional groups—the phenolic hydroxyl, the bromine atom, the difluoromethoxy moiety, and the additional fluorine substituent—we will illuminate its potential as a cornerstone for the development of next-generation kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a deep dive into the molecule's physicochemical rationale but also actionable, field-proven insights into its application through detailed experimental workflows and mechanistic visualizations.

The Architectural Advantage: Deconstructing 3-Bromo-4-difluoromethoxy-5-fluorophenol

The promise of 3-Bromo-4-difluoromethoxy-5-fluorophenol as a privileged scaffold in medicinal chemistry stems from the synergistic contribution of its distinct chemical features. The strategic placement of these groups on the phenol ring creates a molecule with a unique combination of properties that can be exploited to address common challenges in drug design, such as metabolic instability, off-target effects, and poor bioavailability.

Table 1: Physicochemical Contributions of Key Functional Groups

| Functional Group | Key Physicochemical Properties & Advantages in Drug Design |

| Phenolic Hydroxyl (-OH) | - Acts as a crucial hydrogen bond donor and acceptor, enabling strong interactions with target proteins. - Provides a key attachment point for further chemical modification and library synthesis. - Can be a metabolic liability (e.g., glucuronidation), but its reactivity can be modulated by adjacent electron-withdrawing groups. |

| Bromine (-Br) | - A large, polarizable halogen that can participate in halogen bonding, a specific and directional non-covalent interaction with protein backbones or side chains. - Serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical functionalities. - Can increase lipophilicity and modulate the overall electronic properties of the aromatic ring. |

| Difluoromethoxy (-OCF₂H) | - A unique bioisostere for hydroxyl, thiol, and methoxy groups, often enhancing metabolic stability by blocking common sites of metabolism like O-demethylation.[1][2] - Acts as a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[2] - Moderately increases lipophilicity, which can improve membrane permeability and oral absorption, to a lesser extent than the more common trifluoromethoxy group.[2] - The strong carbon-fluorine bonds contribute to high metabolic stability against enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] |

| Fluorine (-F) | - The most electronegative element, its presence significantly alters the electronic properties of the aromatic ring, influencing pKa and binding affinities.[3][4] - Can block metabolic hotspots by replacing hydrogen atoms, thereby increasing the metabolic stability and half-life of a drug candidate.[3][5] - Can improve binding affinity and selectivity through favorable interactions with the target protein.[4][6] |

The unique substitution pattern of 3-Bromo-4-difluoromethoxy-5-fluorophenol, with its combination of a bromine atom, a fluorine atom, and a difluoromethoxy group, presents a compelling starting point for the design of novel therapeutics.[7]

Potential Application I: A Novel Scaffold for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[8] Phenolic compounds have been identified as privileged structures for the development of kinase inhibitors.[9][10][11] The phenolic hydroxyl group can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP. The strategic placement of substituents on the phenol ring can then be used to achieve potency and selectivity.

Rationale for Application in Kinase Inhibition

The structure of 3-Bromo-4-difluoromethoxy-5-fluorophenol is well-suited for targeting the ATP-binding site of kinases. The phenolic hydroxyl can form a crucial hydrogen bond with the hinge region of the kinase, while the substituted aromatic ring can be directed towards the hydrophobic pocket. The bromine atom provides a vector for synthetic elaboration, allowing for the introduction of various moieties to probe the solvent-exposed region and enhance selectivity. Furthermore, the difluoromethoxy and fluorine groups can improve metabolic stability and fine-tune the electronic properties of the molecule to optimize binding affinity.[1][2][3]

Proposed Experimental Workflow for Kinase Inhibitor Development

A systematic approach is required to explore the potential of 3-Bromo-4-difluoromethoxy-5-fluorophenol as a kinase inhibitor scaffold. The following workflow outlines a logical progression from initial screening to lead optimization.

Caption: A streamlined workflow for the development of kinase inhibitors.

Detailed Experimental Protocol: Suzuki Coupling for Library Synthesis

This protocol describes a general method for diversifying the 3-bromo-4-difluoromethoxy-5-fluorophenol scaffold using a Suzuki cross-coupling reaction.

Materials:

-

3-Bromo-4-difluoromethoxy-5-fluorophenol

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DME)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add 3-Bromo-4-difluoromethoxy-5-fluorophenol (1.0 eq), the desired boronic acid/ester (1.2 eq), and the base (2.0 eq).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 eq).

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Potential Application II: Modulating G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all marketed drugs.[12][13] The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, has emerged as a promising strategy for achieving greater selectivity and a more nuanced pharmacological response.[13][14][15]

Rationale for Application in GPCR Modulation

The highly substituted and electronically tuned nature of 3-Bromo-4-difluoromethoxy-5-fluorophenol makes it an attractive scaffold for the discovery of GPCR allosteric modulators. The difluoromethoxy group, with its ability to act as a lipophilic hydrogen bond donor, can engage in unique interactions within the less conserved allosteric binding pockets of GPCRs.[2] The bromine atom again serves as a crucial handle for synthetic diversification, enabling the exploration of the chemical space around the core scaffold to identify potent and selective modulators. The fluorine atom can contribute to enhanced binding affinity and metabolic stability.[3][4]

Proposed Screening Cascade for GPCR Allosteric Modulators

The identification of allosteric modulators requires a carefully designed screening cascade to differentiate them from orthosteric ligands and to characterize their modulatory effects.

Caption: A multi-stage screening cascade for identifying GPCR allosteric modulators.

Detailed Experimental Protocol: In Vitro cAMP Functional Assay

This protocol outlines a common method for assessing the ability of a compound to modulate the activity of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the target GPCR

-

Orthosteric agonist for the target GPCR

-

Test compounds derived from 3-Bromo-4-difluoromethoxy-5-fluorophenol

-

cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)

-

Cell culture reagents

Procedure:

-

Seed the GPCR-expressing cells into a 96- or 384-well plate and culture overnight.

-

Prepare serial dilutions of the test compounds and the orthosteric agonist in assay buffer.

-

For identifying positive allosteric modulators (PAMs), add the test compounds to the cells followed by a sub-maximal (e.g., EC₂₀) concentration of the orthosteric agonist.

-

For identifying negative allosteric modulators (NAMs), add the test compounds to the cells followed by a near-maximal (e.g., EC₈₀) concentration of the orthosteric agonist.

-

Incubate the plate for the appropriate time at the recommended temperature according to the cAMP kit manufacturer's instructions.

-

Lyse the cells and perform the cAMP measurement following the kit protocol.

-

Analyze the data to determine the effect of the test compounds on the agonist-induced cAMP response.

Conclusion and Future Directions

3-Bromo-4-difluoromethoxy-5-fluorophenol represents a largely unexplored yet highly promising scaffold for the development of novel therapeutics. Its unique combination of a phenolic hydroxyl group, a synthetically versatile bromine atom, and the advantageous difluoromethoxy and fluorine substituents provides a solid foundation for the design of potent and selective kinase inhibitors and GPCR allosteric modulators. The proposed experimental workflows and protocols in this guide offer a practical starting point for researchers to unlock the full potential of this intriguing molecule. Future efforts should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation in a broad range of biological assays to identify novel drug candidates for a variety of disease indications.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

Molecular explorations of substituted 2-(4-phenylquinolin-2-yl) phenols as phosphoinositide 3-kinase inhibitors and anticancer agents - PubMed. [Link]

-

The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PMC. [Link]

-

The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PubMed. [Link]

-

The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - Research Explorer The University of Manchester. [Link]

-

Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC. [Link]

- Derivatives of 3-fluorophenol, processes for preparing them, and the use of these compounds - Google P

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. [Link]

-

Polyphenols as Tyrosine Kinase Inhibitors for the Treatment of Metastatic Cancers: Current and Future Perspective - ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI. [Link]

-

US Patent No. 8829195 - Regulations.gov. [Link]

-

Patent Public Search | USPTO - OSTI.gov. [Link]

-

Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. [Link]

-

Self-organization Properties of a GPCR-Binding Peptide with a Fluorinated Tail Studied by Fluorine NMR Spectroscopy - PubMed. [Link]

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. [Link]

-

Advancing GPCR Drug Discovery through Allosteric Modulation - YouTube. [Link]

-

Allosteric modulation and functional selectivity of G protein-coupled receptors - PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. Buy 3-Bromo-5-difluoromethoxy-4-fluorophenol | 1805503-04-1 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Allosteric modulation and functional selectivity of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Waters of Solubility: A Technical Guide to 3-Bromo-4-difluoromethoxy-5-fluorophenol

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of 3-Bromo-4-difluoromethoxy-5-fluorophenol.

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 3-Bromo-4-difluoromethoxy-5-fluorophenol, a halogenated phenol derivative of increasing interest in medicinal chemistry.

It is important to note that direct, publicly available experimental solubility data for 3-Bromo-4-difluoromethoxy-5-fluorophenol is scarce.[1][2] This guide, therefore, serves a dual purpose: to provide a predictive framework based on the known properties of structurally analogous compounds and to offer a robust, detailed methodology for its empirical determination.

Physicochemical Profile and Predicted Solubility

3-Bromo-4-difluoromethoxy-5-fluorophenol (CAS No: 1805503-04-1) is a substituted phenolic compound with a molecular formula of C₇H₄BrF₃O₂ and a molecular weight of 257 g/mol .[3] Its structure, featuring a bromine atom, a fluorine atom, and a difluoromethoxy group, imparts a unique electronic and steric profile that influences its behavior in various solvents.[1][3] The presence of these electron-withdrawing groups suggests a degree of lipophilicity that will significantly impact its solubility.

Table 1: Physicochemical Properties of Structurally Similar Compounds for Solubility Prediction

| Property | 4-Bromo-3,5-difluorophenol | 3-Bromo-5-fluorophenol | 4-Bromophenol | 3-Bromo-4-fluorophenol |

| CAS Number | 130191-91-2 | 433939-27-6 | 106-41-2 | 27407-11-0 |

| Molecular Formula | C₆H₃BrF₂O | C₆H₄BrFO | C₆H₅BrO | C₆H₄BrFO |

| Molecular Weight ( g/mol ) | 208.99 | 191.00 | 173.01 | 191.0 |

| Melting Point (°C) | 72-76 | 36-40 | 63-67 | 34 - 37 |

| Predicted logP | 2.5 | 2.4 | Not Available | Not Available |

| Solubility | Sparingly Soluble (Predicted) | Soluble in ethers, alcohols[2] | Slightly soluble in water; soluble in organic solvents | Not Available |

Note: This data is for analogous compounds and should be used for estimation purposes only. Experimental verification for 3-Bromo-4-difluoromethoxy-5-fluorophenol is crucial.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

To address the current data gap, a standardized and reliable experimental protocol is essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility and is recommended here.[4] Following saturation, a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is required for accurate quantification.[5][6]

The Shake-Flask Method

Objective: To determine the equilibrium solubility of 3-Bromo-4-difluoromethoxy-5-fluorophenol in a given solvent at a controlled temperature.

Materials:

-

3-Bromo-4-difluoromethoxy-5-fluorophenol (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 3-Bromo-4-difluoromethoxy-5-fluorophenol to a series of vials, ensuring a visible excess of solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

Analytical Quantification: HPLC Method

Objective: To accurately measure the concentration of dissolved 3-Bromo-4-difluoromethoxy-5-fluorophenol in the prepared samples.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reverse-phase C18 column.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of 3-Bromo-4-difluoromethoxy-5-fluorophenol of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area responses. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample solutions into the HPLC system under the same conditions as the standards.

-

Concentration Determination: Using the calibration curve, determine the concentration of the analyte in the diluted samples.

-

Solubility Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility.

Visualizing the Workflow

A clear and logical workflow is crucial for reproducible experimental results. The following diagram illustrates the key stages of solubility determination.

Caption: Experimental workflow for determining the solubility of 3-Bromo-4-difluoromethoxy-5-fluorophenol.

Conclusion

While direct experimental solubility data for 3-Bromo-4-difluoromethoxy-5-fluorophenol remains to be published, this guide provides a comprehensive framework for researchers. By leveraging data from analogous compounds, a predictive understanding of its solubility profile can be formed. More importantly, the detailed experimental protocol outlined herein offers a clear and reliable path for the empirical determination of this crucial physicochemical parameter. Accurate solubility data is a cornerstone of successful drug development, and it is through rigorous experimental work that the full potential of novel compounds like 3-Bromo-4-difluoromethoxy-5-fluorophenol can be unlocked.

References

-

PubChem. 4-Bromo-3,5-difluorophenol. Available at: [Link]

- Yilmaz, B. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(4), 3121-3124.

- U.S. Environmental Protection Agency. (2000).

-

VELP Scientifica. Phenols Determination in Drinking Water and Industrial Wastes. Available at: [Link]

- OSHA. (1983). Phenol and Cresol. (Method 32).

- Lund University. (2006).

- Fisher Scientific. (2025).

Sources

Methodological & Application

Characterization of 3-Bromo-4-difluoromethoxy-5-fluorophenol by ¹³C NMR Spectroscopy: An Application and Protocol Guide

Abstract

This technical guide provides a comprehensive methodology and theoretical framework for the characterization of 3-Bromo-4-difluoromethoxy-5-fluorophenol using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a robust predictive guide for researchers, scientists, and professionals in drug development.[1][2] It integrates established principles of NMR spectroscopy with data from structurally analogous compounds to forecast the ¹³C NMR spectrum, including chemical shifts and expected carbon-fluorine coupling patterns. A detailed, field-proven protocol for sample preparation, data acquisition, and processing is provided to ensure high-quality, reproducible results.

Introduction

3-Bromo-4-difluoromethoxy-5-fluorophenol is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[3] The unique combination of a bromine atom, a fluorine atom, and a difluoromethoxy group on a phenol scaffold imparts distinct physicochemical properties that are of great interest in medicinal chemistry.[3] Accurate structural elucidation is a prerequisite for its application in drug design and development.

¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of the carbon skeleton of organic molecules.[1] For a molecule with the complexity of 3-Bromo-4-difluoromethoxy-5-fluorophenol, a thorough understanding of its ¹³C NMR spectrum is crucial for structural verification and purity assessment. This guide will detail the expected spectral features, the rationale behind the chemical shift predictions, and a step-by-step protocol for obtaining a high-resolution ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

Due to the absence of experimental data in peer-reviewed literature, the following ¹³C NMR chemical shifts for 3-Bromo-4-difluoromethoxy-5-fluorophenol are predicted based on the principle of additivity of substituent chemical shifts (SCS) on a benzene ring and comparison with structurally similar compounds.[1] The numbering of the carbon atoms for spectral assignment is as follows:

Table 1: Predicted ¹³C NMR Chemical Shifts and Expected Multiplicities for 3-Bromo-4-difluoromethoxy-5-fluorophenol.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Chemical Shift and Multiplicity |

| C1 | 150 - 155 | Doublet | The carbon bearing the hydroxyl group is significantly deshielded. Expected to show a long-range coupling to the fluorine at C5. |

| C2 | 105 - 110 | Singlet or small doublet | Shielded by the ortho-hydroxyl group and influenced by the meta-bromo and meta-difluoromethoxy groups. |

| C3 | 108 - 113 | Doublet | Directly attached to bromine, causing a downfield shift. May exhibit long-range coupling to the fluorine at C5. |

| C4 | 145 - 150 | Doublet of triplets | Deshielded due to the attached electronegative difluoromethoxy group and coupled to the fluorine at C5 and the two fluorine atoms of the difluoromethoxy group. |

| C5 | 155 - 160 | Doublet | Directly attached to fluorine, resulting in a significant downfield shift and a large one-bond ¹JCF coupling. |

| C6 | 100 - 105 | Doublet | Shielded by the ortho-hydroxyl and meta-fluoro groups. Will show coupling to the fluorine at C5. |

| -OCF₂H | 115 - 120 | Triplet | The carbon of the difluoromethoxy group is strongly deshielded by the two attached fluorine atoms and will appear as a triplet due to one-bond ¹JCF coupling. |

Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 3-Bromo-4-difluoromethoxy-5-fluorophenol.

I. Sample Preparation

The quality of the NMR sample is paramount for obtaining a spectrum with good resolution and signal-to-noise ratio.

-

Analyte Purity: Ensure the 3-Bromo-4-difluoromethoxy-5-fluorophenol sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Rinse the tube with the deuterated solvent to be used before preparing the sample.

-

Sample Weighing: Accurately weigh 50-100 mg of the compound. A higher concentration is generally better for ¹³C NMR due to its low natural abundance.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice. The residual solvent peak (for CDCl₃, a triplet at approximately 77.16 ppm) can serve as a secondary chemical shift reference.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or sonicate to ensure complete dissolution.

-

Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Instrument Setup and Calibration

These steps should be performed by a trained operator following the specific guidelines for the NMR spectrometer being used.

-

Instrument: A high-resolution NMR spectrometer with a proton-carbon dual probe is required.

-

Tuning and Matching: Tune and match the probe for both ¹³C and ¹H frequencies to ensure optimal sensitivity.

-

Locking: Insert the sample into the magnet and lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal. This process homogenizes the magnetic field across the sample volume, which is critical for high resolution.

III. Data Acquisition

-

Experiment Selection: Choose a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) to ensure all carbon signals are captured.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is generally sufficient for most carbons in a small molecule.

-

Pulse Width (P1): Use a calibrated 30° or 45° pulse angle to allow for faster repetition of scans without saturating the signals.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

IV. Data Processing

-

Fourier Transformation: Apply an exponential multiplication function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the entire spectrum.

-

Referencing: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify all significant peaks and list their chemical shifts. While integration in proton-decoupled ¹³C NMR is not always strictly quantitative, it can provide a rough estimate of the number of carbons contributing to a signal.

Spectral Interpretation: A Deeper Dive

The interpretation of the ¹³C NMR spectrum of 3-Bromo-4-difluoromethoxy-5-fluorophenol requires an understanding of the electronic effects of each substituent and the phenomenon of carbon-fluorine coupling.

Substituent Effects on Chemical Shifts

The chemical shift of each aromatic carbon is influenced by the electron-donating or electron-withdrawing nature of the substituents.

-

-OH (Hydroxyl): A strong electron-donating group that shields ortho and para carbons, shifting them upfield (to lower ppm values). The ipso-carbon (C1) is deshielded.

-

-Br (Bromo): An electronegative atom that has a deshielding effect, but it is also a weak π-donor. Its effect on the chemical shifts of the aromatic carbons is complex.

-

-F (Fluoro): A highly electronegative atom that strongly deshields the directly attached carbon (C5). It also has a significant influence on the chemical shifts of other carbons in the ring through both inductive and resonance effects.

-

-OCF₂H (Difluoromethoxy): A strongly electron-withdrawing group due to the two highly electronegative fluorine atoms. This group will deshield the ipso-carbon (C4) and influence the electronic environment of the entire ring.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

A key feature of the ¹³C NMR spectrum of this compound will be the splitting of carbon signals due to coupling with the fluorine-19 nucleus (¹⁹F, I = ½, 100% natural abundance).

-

One-Bond Coupling (¹JCF): The largest coupling constant will be observed for the carbons directly bonded to fluorine (C5 and the -OCF₂H carbon). This coupling is typically in the range of 240-260 Hz.

-

Two-Bond Coupling (²JCF): Coupling between a carbon and a fluorine atom separated by two bonds is also significant, typically in the range of 20-30 Hz.

-

Long-Range Coupling (³JCF and ⁴JCF): Couplings over three and four bonds are also common for fluorinated aromatic compounds and can range from 1 to 10 Hz. These long-range couplings can further complicate the spectrum but also provide valuable structural information.

The presence of these couplings will result in most of the aromatic carbon signals appearing as doublets or more complex multiplets, as indicated in Table 1.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of the ¹³C NMR spectrum of 3-Bromo-4-difluoromethoxy-5-fluorophenol.

Caption: Workflow for ¹³C NMR characterization of 3-Bromo-4-difluoromethoxy-5-fluorophenol.

Conclusion

The ¹³C NMR characterization of 3-Bromo-4-difluoromethoxy-5-fluorophenol presents a unique set of challenges and opportunities due to the complex interplay of its various substituents. While experimental data is not yet publicly available, a predictive analysis based on established principles of NMR spectroscopy provides a strong foundation for its structural elucidation. The detailed protocol provided herein offers a standardized approach to obtaining a high-quality spectrum, and the discussion on spectral interpretation highlights the key features to consider, particularly the influence of the fluorine and difluoromethoxy groups on chemical shifts and the expected carbon-fluorine coupling patterns. This guide serves as a valuable resource for researchers working with this and structurally related compounds, enabling them to confidently acquire and interpret their ¹³C NMR data.

References

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Available from: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

-

University of Rochester. NMR Sample Preparation. Available from: [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available from: [Link]

Sources

Application Note: 3-Bromo-4-difluoromethoxy-5-fluorophenol as a Versatile Building Block in Modern Organic Synthesis

Introduction: Unlocking Synthetic Potential

3-Bromo-4-difluoromethoxy-5-fluorophenol is a trifunctional aromatic building block poised for significant utility in medicinal chemistry and materials science. Its structure uniquely combines three key reactive centers, each offering a distinct handle for molecular elaboration:

-

A Nucleophilic Phenolic Hydroxyl (-OH): The acidity of the phenol is enhanced by the cumulative electron-withdrawing effects of the bromine, fluorine, and difluoromethoxy substituents, facilitating its derivatization under mild conditions.[1]

-

An Aryl Bromide (C-Br): This moiety is a premier functional group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of strategic carbon-carbon and carbon-heteroatom bonds.[2]

-

A Difluoromethoxy Group (-OCHF₂): This increasingly important substituent serves as a "lipophilic hydrogen bond donor" and a bioisostere for hydroxyl or methoxy groups.[3][4][5] Its inclusion can significantly enhance metabolic stability and modulate physicochemical properties such as pKa and membrane permeability, making it a privileged group in drug design.[6][7][8][9]

This application note provides detailed protocols and expert insights into leveraging this building block for the synthesis of complex molecular architectures, focusing on reactions at the phenolic and aryl bromide sites.

Reactions at the Phenolic Hydroxyl Group

The electron-deficient nature of the aromatic ring increases the acidity of the phenolic proton, allowing for efficient reactions under relatively mild basic conditions.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming an ether linkage. For this electron-poor phenol, a moderately weak base is sufficient and preferable to avoid potential side reactions.[10][11][12]

Rationale: Cesium carbonate (Cs₂CO₃) is an ideal base for this transformation. It is milder than hydroxides or hydrides, minimizing the risk of elimination side reactions with sensitive alkyl halides.[11] Its solubility in polar aprotic solvents like DMF facilitates a homogenous reaction environment.

Protocol: Synthesis of 3-Bromo-5-fluoro-1-(methoxy)-4-(difluoromethoxy)benzene

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-4-difluoromethoxy-5-fluorophenol (1.0 equiv, e.g., 255 mg, 1.0 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

Add cesium carbonate (Cs₂CO₃, 1.5 equiv, 489 mg, 1.5 mmol).

-

Stir the suspension for 10 minutes at room temperature to ensure formation of the phenoxide.

-

Add the alkylating agent, methyl iodide (CH₃I, 1.2 equiv, 75 µL, 1.2 mmol), dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

-

Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

| Reagent/Parameter | Condition/Value | Rationale |

| Base | Cesium Carbonate (Cs₂CO₃) | Mild, non-nucleophilic base suitable for sensitive substrates.[11] |

| Solvent | Anhydrous DMF | Polar aprotic solvent, ensures solubility of reactants. |

| Temperature | Room Temperature | Sufficient for the Sₙ2 reaction with a reactive alkyl halide.[14] |

| Alkylating Agent | Primary Alkyl Halide (e.g., CH₃I) | Minimizes risk of E2 elimination side reactions.[12][14] |

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide functionality is the gateway to constructing complex biaryl, aryl-alkyne, and aryl-amine linkages. The electron-deficient nature of the aromatic ring generally facilitates the initial oxidative addition step in the catalytic cycle.[15]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating C(sp²)-C(sp²) bonds.[2][16] The choice of catalyst, ligand, and base is critical for achieving high yields with sterically hindered or electronically challenging substrates.[17][18][19]

Rationale: For an electron-deficient aryl bromide, a modern palladium pre-catalyst system featuring a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine ligand) is recommended.[20] This combination promotes both the oxidative addition and the turnover-limiting reductive elimination steps of the catalytic cycle.[19] An aqueous base solution is often effective and environmentally benign.[16]

Protocol: Synthesis of 4'-Difluoromethoxy-5'-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

-

In a Schlenk tube, combine 3-bromo-4-difluoromethoxy-5-fluorophenol (1.0 equiv, 255 mg, 1.0 mmol), (4-cyanophenyl)boronic acid (1.2 equiv, 176 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv, 414 mg, 3.0 mmol).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv, 35 mg, 0.03 mmol) or a more advanced catalyst system like XPhos Pd G3 (0.01 equiv, 8.5 mg, 0.01 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

-

Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of aryl-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[21][22] The reaction is highly sensitive to the choice of ligand, base, and solvent.

Rationale: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[21] The use of a specialized bulky biarylphosphine ligand is crucial for coupling with aryl bromides and preventing catalyst decomposition.[23]

Protocol: Synthesis of 3-(Dibenzylamino)-4-(difluoromethoxy)-5-fluorophenol

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv, 18 mg, 0.02 mmol) and a suitable ligand such as RuPhos (0.08 equiv, 37 mg, 0.08 mmol).

-

Add sodium tert-butoxide (NaOtBu, 1.4 equiv, 135 mg, 1.4 mmol).

-

Seal the tube, then evacuate and backfill with argon three times.

-

Add 3-bromo-4-difluoromethoxy-5-fluorophenol (1.0 equiv, 255 mg, 1.0 mmol) followed by anhydrous toluene (5 mL).

-

Add dibenzylamine (1.1 equiv, 212 µL, 1.1 mmol).

-

Heat the mixture to 100-110 °C for 12-24 hours, monitoring for completion.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-arylated product.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting terminal alkynes with aryl halides.[24][25] The reaction typically requires both palladium and copper(I) co-catalysts.[25][26]

Rationale: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step.[25] An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used both as the base and often as the solvent.[26]

Protocol: Synthesis of 4-(Difluoromethoxy)-5-fluoro-3-(phenylethynyl)phenol

-

To a Schlenk tube, add 3-bromo-4-difluoromethoxy-5-fluorophenol (1.0 equiv, 255 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 equiv, 21 mg, 0.03 mmol), and copper(I) iodide (CuI, 0.06 equiv, 11 mg, 0.06 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous triethylamine (Et₃N, 5 mL).

-

Add phenylacetylene (1.2 equiv, 132 µL, 1.2 mmol) via syringe.

-

Stir the reaction mixture at 60 °C for 4-8 hours.

-

Upon completion, cool the mixture, dilute with diethyl ether, and filter through Celite® to remove the ammonium salts and catalyst residues.

-

Concentrate the filtrate and purify by column chromatography to isolate the target aryl alkyne.

Synthetic Utility and Workflow Visualization

The strategic combination of these reactions allows for the rapid diversification of the 3-bromo-4-difluoromethoxy-5-fluorophenol core into a library of complex molecules.

Caption: Synthetic pathways from the core building block.

Caption: General workflow for cross-coupling reactions.

Conclusion

3-Bromo-4-difluoromethoxy-5-fluorophenol is a highly functionalized and synthetically attractive building block. The distinct reactivity of its phenolic hydroxyl group and aryl bromide moiety allows for selective, sequential modification. The protocols outlined herein provide a robust foundation for researchers to incorporate this versatile scaffold into discovery programs for novel pharmaceuticals, agrochemicals, and advanced materials. The strategic importance of the difluoromethoxy group, in particular, ensures the relevance of this building block in modern chemical synthesis.[6][27]

References

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. 2025. Available from: [Link]

-

Baruah, et al. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. 2013. Available from: [Link]

-

Shaikh, et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. 2019. Available from: [Link]

-

Loh, et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. 2016. Available from: [Link]

-

The Royal Society of Chemistry. Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Chemical Communications. 2017. Available from: [Link]

-

Thomas, et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Pinacol Boronic Esters. PMC. 2017. Available from: [Link]

-

Lin, et al. The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ChemMedChem. 2016. Available from: [Link]

-

Dolbier, W. R. Jr. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. 2021. Available from: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. 2023. Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. 2025. Available from: [Link]

-

The Royal Society of Chemistry. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. 2021. Available from: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. 2025. Available from: [Link]

-

Lipshutz, et al. Sonogashira couplings of aryl bromides: room temperature, water only, no copper. PubMed. 2008. Available from: [Link]

-

Baruch S. Blumberg Institute. A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. 2025. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Littke, et al. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002. Available from: [Link]

-

Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. 2024. Available from: [Link]

-

Hsieh, et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. 2010. Available from: [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. 2020. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Francke, et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. 2012. Available from: [Link]

-

Zherebtsov, et al. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. 2021. Available from: [Link]

-

Lin, et al. Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. 2021. Available from: [Link]

-

Fors, et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. 2015. Available from: [Link]

-

Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. 2015. Available from: [Link]

-

ResearchGate. CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? 2019. Available from: [Link]

-

ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. 2021. Available from: [Link]

-

Gabbutt, et al. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. 2024. Available from: [Link]

-

Shcharbin, et al. Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency. International Journal of Molecular Sciences. 2023. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

-

Theaker, et al. Reactive Conjugated Polymers: Synthesis, Modification, and Electrochemical Properties of Polypentafluorophenylacetylene (Co)Polymers. Macromolecular Rapid Communications. 2017. Available from: [Link]

-

ResearchGate. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. 2018. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blumberginstitute.org [blumberginstitute.org]

- 10. francis-press.com [francis-press.com]

- 11. jk-sci.com [jk-sci.com]

- 12. byjus.com [byjus.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 23. escholarship.org [escholarship.org]

- 24. mdpi.com [mdpi.com]

- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 26. Sonogashira Coupling [organic-chemistry.org]

- 27. chemrxiv.org [chemrxiv.org]

Application Note: Metal-Catalyzed Cross-Coupling of Brominated Phenols

This Application Note is designed for researchers and process chemists seeking to optimize cross-coupling reactions with brominated phenols. It moves beyond standard textbook procedures to address the specific electronic and steric challenges posed by the free phenolic hydroxyl group.

Executive Summary

Brominated phenols are high-value scaffolds in the synthesis of heterocycles, agrochemicals, and APIs (e.g., selective estrogen receptor modulators). However, the acidic phenolic proton (

-

Catalyst Poisoning: Formation of palladium-phenoxides can create stable, off-cycle resting states.

-

Side Reactions: Competitive

-arylation (ether formation) vs. -

Solubility: Polarity issues in non-polar solvents typically used for cross-coupling.

This guide provides optimized protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings, focusing on direct functionalization strategies that eliminate the need for protection/deprotection steps.

Strategic Decision Framework

Before selecting a protocol, analyze your substrate using the following decision tree to determine if direct coupling is viable or if protection is strictly necessary.

Figure 1: Strategic workflow for selecting reaction conditions based on substrate sensitivity and catalyst availability.

Mechanistic Insight: The "Phenoxide Trap"

Understanding why standard conditions fail is crucial. In the presence of base, the phenol deprotonates. The resulting phenoxide can displace halides or weak ligands on the Palladium(II) intermediate, forming a stable Pd-O species that resists reductive elimination.

Figure 2: The catalytic cycle highlighting the off-cycle phenoxide trap. Bulky ligands (e.g., SPhos, XPhos) sterically prevent the formation of the Pd-O bond, keeping the catalyst active.

Detailed Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Aqueous/Micellar)

Objective: Coupling of 4-bromophenol with phenylboronic acid without protection. Rationale: Water acts as a co-solvent that solvates the phenoxide, reducing its affinity for the lipophilic Pd-center. SPhos or XPhos are essential to facilitate oxidative addition and prevent poisoning.

Materials:

-

4-Bromophenol (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR SPhos Pd G3 (1 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1) or TPGS-750-M (2 wt% in water for micellar conditions)

Step-by-Step:

-

Setup: Charge a reaction vial with 4-bromophenol (173 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Inertion: Seal the vial and purge with Argon for 3 cycles.

-

Catalyst Addition: Add the SPhos Pd G3 precatalyst (15 mg, ~2 mol%). Note: Using G3 precatalyst ensures accurate Pd:L ratio.

-

Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Vigorous stirring (1000 rpm) is critical for biphasic systems.

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with EtOAc (3x).

-

Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: >85%

Protocol B: Buchwald-Hartwig Amination of Unprotected Phenols

Objective: Amination of 3-bromophenol with morpholine. Rationale: BrettPhos and RuPhos are bulky, electron-rich ligands that promote reductive elimination of the amine over the phenoxide. LHMDS is used as a soluble base that generates the active catalyst quickly without forming insoluble aggregates.

Materials:

-

3-Bromophenol (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (1–2 mol%)

-

Base: LHMDS (2.2 equiv, 1.0 M in THF) - Extra equivalent accounts for phenol deprotonation.

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step:

-

Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), add BrettPhos Pd G4 (15 mg) and 3-bromophenol (173 mg, 1.0 mmol) to a vial.

-

Reagent Addition: Add Morpholine (105 µL, 1.2 mmol) and anhydrous 1,4-Dioxane (4 mL).

-

Base Addition: Dropwise add LHMDS (2.2 mL, 2.2 mmol). Caution: Exotherm possible.

-

Reaction: Seal and heat to 90°C for 12 hours.

-

Quench: Cool to RT. Quench with sat. NH₄Cl.[1]

-

Workup: Extract with DCM. The product will be amphoteric; avoid strong acid washes.

-

Purification: Flash chromatography (DCM/MeOH).

Expert Tip: If C-O coupling (ether) is observed as a byproduct, switch to RuPhos and lower the temperature to 70°C.

Protocol C: Copper-Free Sonogashira Coupling

Objective: Alkynylation of 2-bromophenol. Rationale: Standard Sonogashira uses CuI.[2] With phenols, CuI forms Copper-Phenoxides which are catalytically dead. A Copper-Free protocol using CyJohnPhos or XPhos is mandatory for high yields without protection.

Materials:

-

2-Bromophenol (1.0 equiv)[1]

-

Phenylacetylene (1.5 equiv)

-

Catalyst: PdCl₂(MeCN)₂ (3 mol%) + XPhos (6 mol%)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: MeCN or DMF.

Step-by-Step:

-

Setup: Combine 2-bromophenol (1.0 mmol), Cs₂CO₃ (3.0 mmol), and XPhos (28 mg) in a reaction tube.

-

Catalyst: Add PdCl₂(MeCN)₂ (7.8 mg).

-

Solvent/Alkyne: Add MeCN (5 mL) and Phenylacetylene (1.5 mmol).

-

Reaction: Heat to 80°C for 16 hours.

-

Workup: Filter through Celite to remove inorganic salts. Concentrate and purify.

Performance Data & Ligand Screening

The choice of ligand is the single most critical variable. The table below summarizes relative efficiencies for the coupling of 4-bromophenol with phenylboronic acid (Suzuki).

| Ligand | Catalyst Class | Yield (Unprotected) | Yield (Protected -OMe) | Notes |

| PPh₃ | Standard | < 20% | 85% | Fails due to phenoxide poisoning. |

| dppf | Bidentate | 45% | 92% | Moderate; requires high temp. |

| SPhos | Buchwald (Biaryl) | 94% | 96% | Excellent tolerance of free -OH. |

| XPhos | Buchwald (Biaryl) | 91% | 95% | Good for sterically hindered phenols. |

| Amphos | Water Soluble | 88% | 90% | Ideal for purely aqueous media. |

Troubleshooting & Expert Tips

-

The "Black Precipitate" Indicator:

-

If your reaction mixture turns black immediately upon heating, your catalyst has aggregated (Pd black). This usually means the ligand failed to stabilize Pd against the phenoxide.

-

Fix: Increase ligand:Pd ratio to 3:1 or switch to a G3/G4 precatalyst.

-

-

Ortho-Substituent Effects:

-

Ortho-bromophenols are more difficult due to the chelating effect of the -OH and -Br to the metal.

-

Fix: Use Protocol A (Suzuki) with KOH as base; the potassium cation coordinates tightly to the phenoxide, disrupting its ability to bind Palladium.

-

-

Purification of Polar Products:

-

Cross-coupled phenols are often streaky on silica.

-

Fix: Add 1% Acetic Acid to your eluent to suppress ionization of the phenol on the silica gel.

-

References

-

Suzuki-Miyaura with Unprotected Phenols

-

Buchwald-Hartwig Ligand Selection

-

Sonogashira (Copper-Free)

-

Aqueous/Micellar Conditions

- Title: Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temper

- Source: Chem. Eur. J. 2020, 26, 16357.

-

URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]

- 4. Significantly improved method for the pd-catalyzed coupling of phenols with aryl halides: understanding ligand effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formal Direct Cross-Coupling of Phenols with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

Probing Molecular Worlds: An Experimental Guide to ¹⁹F NMR Spectroscopy of Fluorinated Compounds

Introduction: The Unique Advantages of the ¹⁹F Nucleus in NMR Spectroscopy

In the vast landscape of analytical techniques available to researchers in drug discovery, materials science, and chemical biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed atomic-level information about molecular structure, dynamics, and interactions. While ¹H NMR is arguably the most ubiquitous NMR technique, the fluorine-19 (¹⁹F) nucleus offers a unique and powerful alternative for the study of fluorinated compounds.

The utility of ¹⁹F NMR stems from several key properties of the ¹⁹F isotope. It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and protons.[1] This high sensitivity means that ¹⁹F NMR experiments can often be performed quickly and on samples with low concentrations.[2]